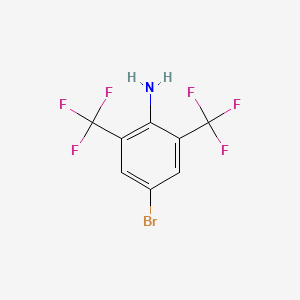

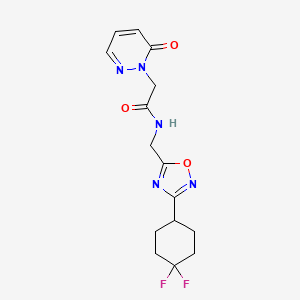

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

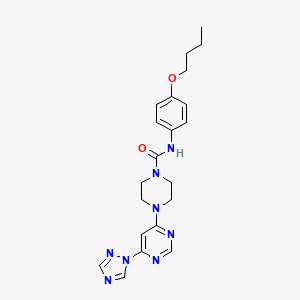

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide, commonly known as BF-Azep, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of azepane derivatives, which are known for their diverse biological activities. BF-Azep has been found to exhibit promising properties, making it a potential candidate for the development of novel therapeutic agents.

Scientific Research Applications

Protein Kinase B Inhibition

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide derivatives have been evaluated for their inhibitory activity against Protein Kinase B (PKB-alpha), a crucial enzyme involved in signaling pathways related to cancer. Structure-based optimization led to the development of azepane derivatives showing significant in vitro activity against PKB-alpha and enhanced plasma stability, underscoring their potential as therapeutic agents for cancer treatment (Breitenlechner et al., 2004).

Azepinones Synthesis

Research into the synthesis of azepinones, which are valuable heterocyclic compounds with potential pharmaceutical applications, has utilized vinylcarbenoids in Rh(III)-catalyzed C–H activation/[4 + 3] cycloaddition reactions. This methodology offers a novel route to access azepinones efficiently, highlighting the versatility of azepane derivatives in organic synthesis (Cui et al., 2013).

Ionic Liquids Synthesis

Azepane has been utilized in the synthesis of a new family of room temperature ionic liquids, demonstrating its adaptability in creating materials with potential applications in green chemistry and materials science. These ionic liquids, derived from azepane, are investigated for their unique properties, such as low viscosity and high conductivity, indicating their usefulness in various industrial applications (Belhocine et al., 2011).

Antitumor Activity

This compound and its derivatives have been studied for their antitumor activity, with some compounds showing efficacy against specific cancer cell lines. The mechanism often involves the modulation of cell cycle distribution and induction of apoptosis, presenting a promising area for the development of new anticancer drugs (Saito et al., 1999).

Bio-imaging Applications

Derivatives of this compound have been employed in the development of fluorescent chemosensors for detecting ions such as Cd2+ and CN−. These chemosensors offer high sensitivity and selectivity, making them valuable tools for environmental monitoring and biological imaging (Ravichandiran et al., 2020).

properties

IUPAC Name |

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O/c21-19-11-9-17(10-12-19)18-8-4-5-13-23(15-18)20(24)22-14-16-6-2-1-3-7-16/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVOSPVRYOLHCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

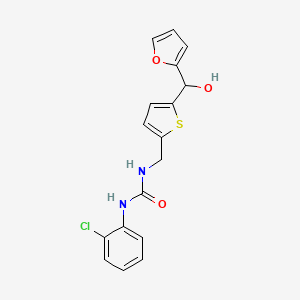

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2730171.png)

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2730172.png)

![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2730175.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2730179.png)

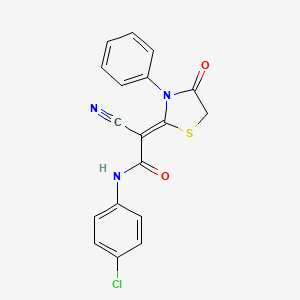

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2730181.png)

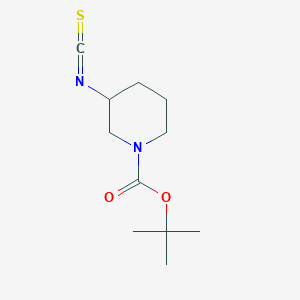

![tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2730188.png)